

Technical Guide: Biological Activity Profile of 7-Methoxyindazole[1]

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Compound of Interest

Compound Name: 7-Methoxy-1-methylindazole-3-carboxylic acid
CAS No.: 133841-10-8
Cat. No.: B2493123

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Executive Summary

The 7-methoxy substituted indazole scaffold represents a critical structural motif in medicinal chemistry, distinguished primarily by its selective inhibition of Neuronal Nitric Oxide Synthase (nNOS).[1][2] Unlike its 7-nitro analogue (7-NI), which is a potent but less chemically stable tool compound, 7-methoxyindazole (7-MI) offers a unique balance of metabolic stability, CNS penetrability, and isoform selectivity.

This guide provides a comprehensive technical analysis of 7-methoxyindazole, detailing its pharmacological mechanism, structure-activity relationships (SAR), and experimental protocols for validation.[3] It is designed for drug discovery scientists focusing on neuropharmacology and enzyme inhibition kinetics.

Medicinal Chemistry & Structural Properties[1][2][4][5][6][7][8]

The Indazole Core and 7-Position Substitution

The indazole (1H-indazole) ring system is a "privileged scaffold" capable of mimicking purine or peptide bonds, making it ubiquitous in kinase inhibitors and GPCR ligands. The 7-position is sterically and electronically pivotal.

- **Electronic Effect:** The methoxy group (-OMe) at C7 is an electron-donating group (EDG) by resonance, contrasting with the strong electron-withdrawing nitro group (-NO₂) found in the prototype inhibitor 7-NI. This alteration affects the pK_a of the N1-proton, modulating hydrogen bond donor capability.
- **Steric Conformation:** Crystallographic data reveals that the 7-methoxy group lies coplanar with the indazole ring system. This planarity is critical for fitting into the narrow active site cleft of nNOS. Bulky substitutions at C7 often abolish activity due to steric clash with the enzyme's heme-binding pocket [1].

Physicochemical Profile[2][8][9]

- **Lipophilicity:** The 7-OMe group enhances lipophilicity compared to the unsubstituted parent, facilitating Blood-Brain Barrier (BBB) penetration—a prerequisite for targeting central nNOS.
- **Solubility:** Moderate aqueous solubility, often requiring DMSO or cosolvents for in vitro assays.

Primary Biological Activity: nNOS Inhibition[10]

Mechanism of Action

7-Methoxyindazole acts as a competitive inhibitor of nNOS. It competes with the substrate L-arginine and the cofactor tetrahydrobiopterin (BH₄) binding sites near the heme iron.

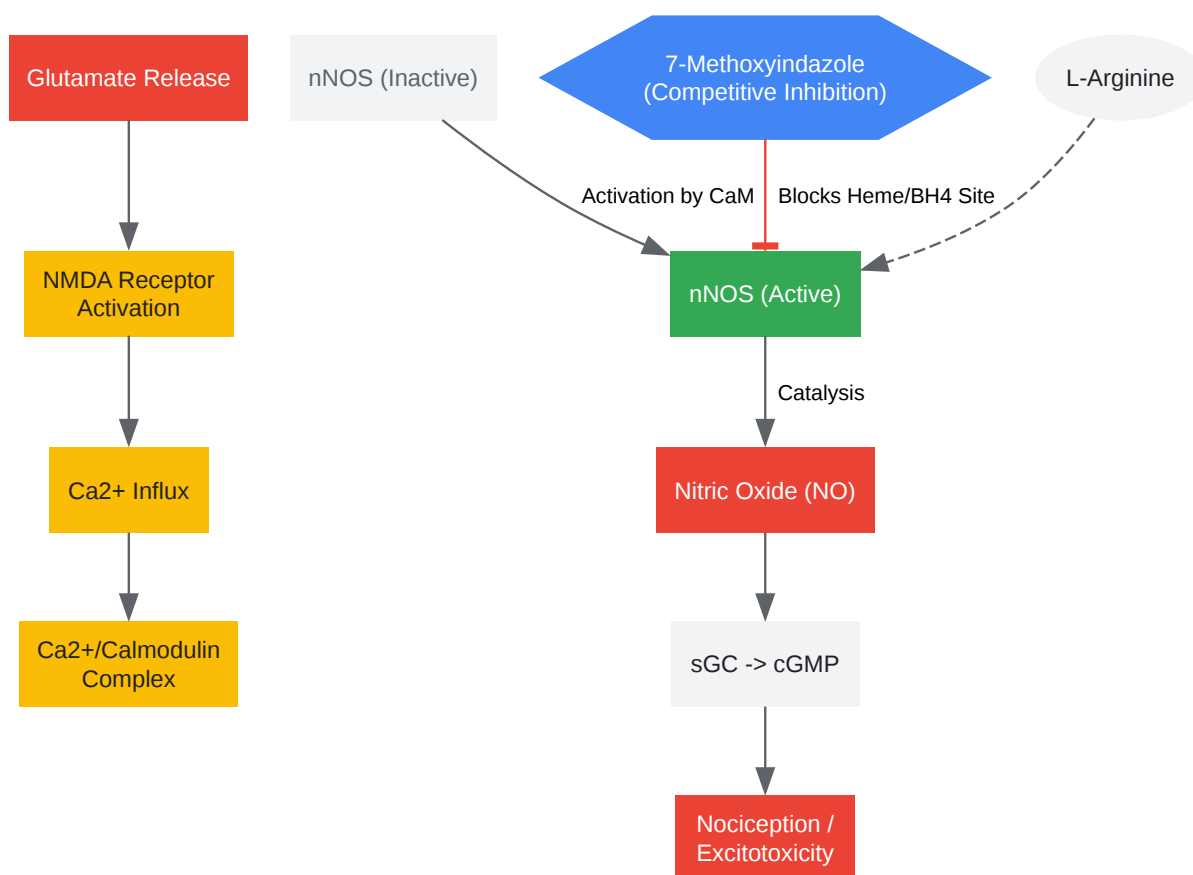
- **Selectivity Profile:** A major challenge in NOS inhibitor development is distinguishing between the neuronal isoform (nNOS) and the endothelial isoform (eNOS).[4] Inhibition of eNOS leads to hypertension, a severe side effect.
 - 7-MI exhibits significant selectivity for nNOS over eNOS.
 - In vivo studies demonstrate that 7-MI produces potent antinociceptive (pain-relieving) effects without the concomitant rise in mean arterial blood pressure (MAP) observed with non-selective inhibitors like L-NAME [2].

Therapeutic Applications[1][4][5][6][8]

- Antinociception: 7-MI attenuates nociceptive processing in the spinal cord, making it a valuable lead for neuropathic pain management.
- Neuroprotection: By inhibiting nNOS-mediated excitotoxicity (excessive NO production leading to peroxynitrite formation), 7-MI has potential applications in stroke and neurodegenerative models.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of 7-MI within the Nitric Oxide signaling cascade.



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Figure 1: Mechanism of nNOS inhibition by 7-Methoxyindazole. The compound competitively binds to the active nNOS complex, preventing the conversion of L-Arginine to Nitric Oxide, thereby intercepting downstream nociceptive signaling.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C7-substitutions on nNOS inhibitory potency and selectivity, derived from comparative pharmacological evaluations [1][3].

Compound	7-Position Substituent	nNOS IC50 (µM)	In Vivo MAP Effect	Key Characteristic
7-Nitroindazole (7-NI)	-NO ₂	0.7	None	High potency, low solubility, potential toxicity.
7-Methoxyindazole (7-MI)	-OMe	~3.0	None	Balanced profile: Good solubility, metabolic stability, CNS active.
7-Bromoindazole	-Br	0.9	None	Potent, but halogenation affects lipophilicity.
7-Aminoindazole	-NH ₂	>100	N/A	Loss of activity (Electronic mismatch).
Indazole	-H	>200	N/A	Weak baseline activity.

Key Insight: The 7-nitro and 7-methoxy groups, despite opposite electronic properties, both maintain activity. This suggests the steric volume and planar conformation at position 7 are more critical for nNOS binding than the electronic withdrawal/donation effects alone.

Experimental Protocols

Synthesis of 7-Methoxyindazole

Note: This is a general validated route for 7-substituted indazoles.

- Starting Material: 3-Methoxy-2-methylaniline (or 2-amino-3-methoxytoluene).
- Diazotization: Treat the aniline with sodium nitrite (NaNO_2) in aqueous acid (HCl or acetic acid) at 0–5°C to form the diazonium salt.
- Cyclization: The diazonium species undergoes internal cyclization to form the indazole ring.
- Purification: Recrystallization from ethanol/water or column chromatography (EtOAc/Hexane).
- Characterization: ^1H NMR (DMSO-d_6) should show the characteristic methoxy singlet (~3.9 ppm) and the indazole C3-H (~8.0 ppm).

In Vitro nNOS Inhibition Assay (Citrulline Conversion Method)

This protocol measures the conversion of $[^3\text{H}]\text{-L-arginine}$ to $[^3\text{H}]\text{-L-citrulline}$, the stoichiometric byproduct of NO synthesis.

Reagents:

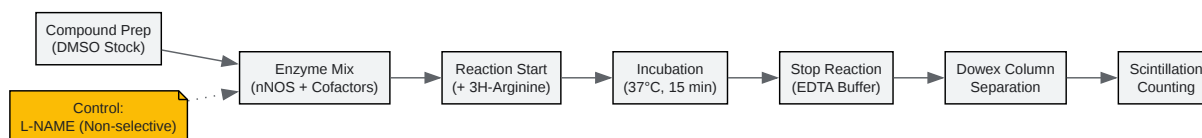
- Recombinant rat/human nNOS.
- $[^3\text{H}]\text{-L-Arginine}$.
- Cofactors: NADPH, CaCl_2 , Calmodulin, BH_4 .
- Test Compound: 7-Methoxyindazole (dissolved in DMSO).

Workflow:

- Incubation: Mix nNOS enzyme buffer (50 mM HEPES, pH 7.4) with cofactors and 7-MI (varying concentrations: 0.1 nM – 100 μM).

- Initiation: Add [^3H]-L-Arginine to start the reaction. Incubate at 37°C for 15 minutes.
- Termination: Stop reaction with ice-cold stop buffer (HEPES + EDTA).
- Separation: Pass the mixture through a cation-exchange resin column (Dowex-50W). Unreacted L-arginine (positively charged) binds to the resin; L-citrulline (neutral) flows through.
- Quantification: Measure radioactivity of the eluate via liquid scintillation counting.
- Analysis: Plot % Inhibition vs. $\text{Log}[\text{Concentration}]$ to determine IC_{50} .

Assay Workflow Diagram



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Figure 2: Workflow for the radiometric nNOS inhibition assay. Critical control steps include the use of cation-exchange chromatography to isolate the citrulline product.

Emerging Applications: Kinase Inhibition

While nNOS is the primary target, the 7-methoxy indazole scaffold is increasingly relevant in oncology.

- VEGFR/PDGFR Inhibition: Indazole-3-carboxamides with 7-substitutions are explored as multi-kinase inhibitors. The 7-position acts as a "gatekeeper" modulator, where small groups like methoxy allow binding to the ATP hinge region, while larger groups may induce selectivity or clash [4].
- PAK1 Inhibition: Computational models suggest 7-methyl/methoxy indazole derivatives may inhibit p21-activated kinase 1 (PAK1), a target in tumor progression [5].

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